molecular formula C19H23N5O2 B2992824 8-(cyclopentylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 797028-13-8

8-(cyclopentylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2992824
CAS No.: 797028-13-8
M. Wt: 353.426
InChI Key: DIVKNNHLZCSINH-UHFFFAOYSA-N
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Description

8-(Cyclopentylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, is an intriguing compound known for its multifaceted applications in chemistry, biology, and medicine. Characterized by its purine structure, this compound is often scrutinized for its unique interactions and functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is generally synthesized through a multi-step reaction process:

  • Step 1: : Initiation involves the formation of the purine core through a cyclization reaction.

  • Step 2: : Amination reaction introduces the cyclopentylamino group.

  • Step 3: : Introduction of the methyl groups at the 3 and 7 positions follows via alkylation.

  • Step 4: : Finally, the 3-methylbenzyl group is attached through nucleophilic substitution.

Industrial Production Methods

Industrial production mirrors lab synthesis but on a larger scale:

  • Bulk Reactors: : Employing continuous flow reactors to maintain reaction consistency and efficiency.

  • Optimized Conditions: : Temperature and pressure conditions are meticulously controlled to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo mild oxidation, affecting primarily the cyclopentylamino group.

  • Reduction: : Selective reduction reactions often target the purine core.

  • Substitution: : The 3-methylbenzyl group allows for various substitution reactions, offering new derivatives.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, in the presence of a catalyst like manganese dioxide.

  • Reduction: : Sodium borohydride or catalytic hydrogenation.

  • Substitution: : Halogenated reagents under UV light or heat.

Major Products Formed

  • Oxidation: : Primarily, hydroxylated derivatives.

  • Reduction: : Simplified purine analogues.

  • Substitution: : Diverse derivatives with substituted benzyl groups.

Scientific Research Applications

This compound's versatility finds it playing roles in multiple domains:

  • Chemistry: : Used as a precursor for synthesizing new, functionally diverse molecules.

  • Biology: : Studies have explored its role in enzyme inhibition and receptor interaction.

  • Medicine: : Investigated for its potential as an antiviral or anticancer agent.

  • Industry: : Utilized in the formulation of specialty chemicals and advanced materials.

Mechanism of Action

Mechanism

It primarily interacts with molecular targets through:

  • Enzyme Inhibition: : Binding to active sites of specific enzymes, inhibiting their function.

  • Receptor Modulation: : Interacting with cell surface receptors, altering cellular responses.

Molecular Targets and Pathways

  • Kinases: : Often targets kinases, disrupting signaling pathways in cells.

  • G-protein Coupled Receptors (GPCRs): : Modulates receptor function, impacting numerous physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 8-(Cyclopentylamino)-1H-purine-2,6-dione: : Similar structure but lacks the benzyl and additional methyl groups.

  • 3-Methyl-7-benzyl-1H-purine-2,6(3H,7H)-dione: : Lacks the cyclopentylamino group.

  • 7-Benzyl-1H-purine-2,6(3H,7H)-dione: : Lacks both the cyclopentylamino and additional methyl groups.

Uniqueness

This compound's unique combination of functional groups—cyclopentylamino, methyl, and benzyl—provides it with distinct chemical reactivity and biological activity, differentiating it from other purine derivatives

Hopefully this deep dive quenches your curiosity about 8-(cyclopentylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione!

Properties

IUPAC Name

8-(cyclopentylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-12-6-5-7-13(10-12)11-24-15-16(23(2)19(26)22-17(15)25)21-18(24)20-14-8-3-4-9-14/h5-7,10,14H,3-4,8-9,11H2,1-2H3,(H,20,21)(H,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVKNNHLZCSINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2NC4CCCC4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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